molecular formula C15H22O3 B579892 9-Oxo-2,7-bisaboladien-15-oic acid CAS No. 93888-59-6

9-Oxo-2,7-bisaboladien-15-oic acid

Cat. No. B579892
CAS RN: 93888-59-6
M. Wt: 250.338
InChI Key: IVWKCWHRLFIGCR-ZKQHCESOSA-N
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Description

9-Oxo-2,7-bisaboladien-15-oic acid is a type of compound known as sesquiterpenoids . It is isolated from the barks of Pseudolarix kaempferi . The CAS number for this compound is 93888-59-6 .


Molecular Structure Analysis

The molecular formula of 9-Oxo-2,7-bisaboladien-15-oic acid is C15H22O3 . Its exact mass is 250.15689456 . The compound has a complexity of 389, a rotatable bond count of 5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .


Physical And Chemical Properties Analysis

The physical description of 9-Oxo-2,7-bisaboladien-15-oic acid is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Terpenoids and Flavonoids in Plant Chemistry

9-Oxo-2,7-bisaboladien-15-oic acid has been identified as part of the chemical composition of plants such as Pseudotsuga wilsoniana. The study of these compounds is crucial in understanding plant chemistry and their potential applications in various fields including pharmaceuticals, cosmetology, and agriculture (Hsieh, Fang, & Cheng, 1998).

Biosynthesis and Metabolism Studies

This compound plays a role in the study of biosynthesis and metabolism within plant systems. For example, the absolute configuration of 12-Oxo-10,15(Z)-phytodienoic acid, a closely related compound, was studied to understand its biosynthesis from other fatty acids, providing insight into plant metabolic pathways (Hamberg, Miersch, & Sembdner, 1988).

Potential for Therapeutic Applications

Research into compounds like 9-Oxo-2,7-bisaboladien-15-oic acid can lead to the discovery of new therapeutic agents. For instance, a study on ent-15-oxo-kaur-16-en-19-oic acid, a derivative of a similar compound, showed potential proapoptotic effects on human carcinoma cells, suggesting its utility in developing new cancer treatments (Ruiz et al., 2008).

Chemical Synthesis and Analytical Method Development

The synthesis of compounds like 9-Oxo-2,7-bisaboladien-15-oic acid is essential for the development of analytical methods and chemical processes. Studies on efficient synthesis methods contribute to a better understanding of these compounds and their potential industrial applications (Koch, Hoskovec, & Boland, 2002).

Dietary and Nutritional Research

Research into oxidized linoleic acid metabolites, which are related to 9-Oxo-2,7-bisaboladien-15-oic acid, can provide insights into dietary and nutritional science. These studies can help understand the effects of certain dietary components on human health and disease mechanisms (Ramsden et al., 2012).

properties

IUPAC Name

(4R)-4-[(E)-6-methyl-4-oxohept-2-en-2-yl]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,17,18)/b11-9+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWKCWHRLFIGCR-ZKQHCESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C=C(C)C1CCC(=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)/C=C(\C)/[C@@H]1CCC(=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-2,7-bisaboladien-15-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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